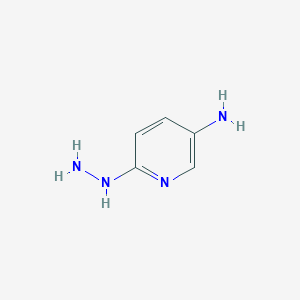

6-Hydrazinylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydrazinylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-4-1-2-5(9-7)8-3-4/h1-3H,6-7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNMCNIMXIKBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599702 | |

| Record name | 6-Hydrazinylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780702-30-9 | |

| Record name | 6-Hydrazinylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

One Pot and Multicomponent Reactions Mcrs :one Pot Syntheses, Where Multiple Reaction Steps Are Carried out in the Same Vessel Without Isolating Intermediates, Are a Cornerstone of Green Chemistry.researchgate.netfor the Derivatization of 6 Hydrazinylpyridin 3 Amine, This Could Involve, for Example, the In Situ Formation of a Pyrazole Ring. the Reaction of the Hydrazinyl Group with a 1,3 Dicarbonyl Compound to Form a Pyrazolylpyridine Derivative Can Often Be Done As a One Pot Cyclocondensation.mdpi.comiucr.orgthis Avoids Isolating the Intermediate Hydrazone and Minimizes Purification Steps and Solvent Usage.

The table below contrasts a hypothetical traditional synthesis of a derivative with a greener, protecting-group-free alternative.

Table 1: Comparison of Synthetic Strategies for Derivatization

| Traditional Synthesis (with Protecting Group) | Green Synthesis (Protecting-Group-Free) |

|---|---|

| 1. Protect the 3-amino group of 6-halopyridin-3-amine. | 1. React 2-halo-5-aminopyridine directly with hydrazine (B178648) to form 6-Hydrazinylpyridin-3-amine. |

| 2. React with hydrazine to form the protected this compound. | 2. Perform a one-pot cyclocondensation with a 1,3-dicarbonyl compound to form the final derivative. |

| 3. Perform desired derivatization on the hydrazinyl group. | |

| 4. Deprotect the 3-amino group to yield the final product. | |

| Total Steps: 4 | Total Steps: 2 |

| Green Metrics: Lower atom economy, more waste, higher E-factor. | Green Metrics: Higher atom economy, less waste, lower E-factor. |

The advantages of minimizing derivatization extend beyond waste reduction. It leads to shorter, more efficient, and more cost-effective synthetic routes.

| Use of Greener Solvents | Employing environmentally benign solvents like water or bio-based solvents, or conducting reactions under solvent-free conditions. ijprt.org | Reduces toxicity and environmental impact, simplifies product purification. |

By embracing these principles, the synthesis and functionalization of complex molecules like this compound can be performed in a more sustainable and efficient manner, aligning with the forward-looking goals of modern chemical science.

Derivatization and Advanced Functionalization of 6 Hydrazinylpyridin 3 Amine

Strategic Modification of the Hydrazine (B178648) Group

The hydrazine moiety is a versatile functional group that can undergo various transformations to yield a wide array of derivatives.

Acylhydrazone Formation

A prominent derivatization pathway for the hydrazine group is its condensation with aldehydes or ketones to form acylhydrazones. researchgate.netlibretexts.orgchemistrysteps.comlibretexts.org This reaction is typically acid-catalyzed and involves the formation of a C=N bond, resulting in a Schiff base. libretexts.orglibretexts.orgmdpi.com The synthesis of acylhydrazones is a well-established method, often proceeding with good to excellent yields. mdpi.comacgpubs.org The resulting acylhydrazone structure incorporates the core of 6-hydrazinylpyridin-3-amine with the substituent from the carbonyl precursor. These derivatives have garnered significant interest due to their potential biological activities. researchgate.net

The formation of acylhydrazones can be confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy. researchgate.netacgpubs.org For instance, the ¹H NMR spectra of synthesized acylhydrazones would show the disappearance of the amino protons of the hydrazine group and the appearance of a new signal corresponding to the azomethine proton (-N=CH-). researchgate.net

Table 1: Examples of Acylhydrazone Formation Reactions

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | Aldehyde (R-CHO) | N'-(Alkylidene/Arylidene)-N-(5-aminopyridin-2-yl)hydrazide |

Arylidenehydrazinyl Derivatives

Arylidenehydrazinyl derivatives are a specific class of acylhydrazones formed from the reaction of this compound with various aromatic aldehydes. researchgate.net This condensation reaction leads to the formation of compounds characterized by a pyridine (B92270) ring linked to an arylidenehydrazinyl moiety. researchgate.net The synthesis of these derivatives is often straightforward, resulting in high yields. researchgate.net

The structural confirmation of these derivatives relies on spectroscopic methods. In the ¹H-NMR spectra, the absence of the hydrazine's amino protons and the appearance of a signal for the benzylic proton are key indicators of successful synthesis. researchgate.net Similarly, ¹³C-NMR spectra will show signals characteristic of the new arylidene sp² carbon. researchgate.net These compounds have been investigated for their potential as antimicrobial agents. researchgate.net

Functionalization of the Amino Group

The amino group at the 3-position of the pyridine ring offers another site for chemical modification, allowing for the introduction of various functional groups.

Amidation and Ureation

The amino group of this compound can undergo amidation through reaction with acyl chlorides or acid anhydrides to form amides. lumenlearning.comsavemyexams.com This reaction is a common method for forming a stable amide bond. nih.gov The process involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acylating agent. savemyexams.com Various methods for amide synthesis have been developed, including those utilizing coupling reagents or catalytic processes to facilitate the reaction between a carboxylic acid and an amine. catalyticamidation.infoorganic-chemistry.org

Ureation, the formation of urea (B33335) derivatives, can be achieved by reacting the amino group with isocyanates. This reaction leads to the formation of a C-N bond, resulting in a substituted urea structure.

Alkylation and Arylation

The amino group can be functionalized through alkylation, which involves the introduction of an alkyl group. google.com This can be achieved by reacting the amine with alkyl halides. kirj.ee Another approach is hydroaminoalkylation, an atom-economic method for forming Csp³–Csp³ bonds through C–H activation α to an amine and subsequent reaction with an alkene, often catalyzed by early transition metals. rsc.org

Arylation of the amino group introduces an aryl substituent. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between an amine and an aryl halide. nih.gov Photoredox catalysis has also emerged as a method for the direct α-arylation of amines. princeton.edu

Table 2: Functionalization of the Amino Group

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Amidation | Acyl chloride (R-COCl) | N-(5-Hydrazinylpyridin-3-yl)amide |

| Ureation | Isocyanate (R-NCO) | 1-(5-Hydrazinylpyridin-3-yl)-3-substituted urea |

| Alkylation | Alkyl halide (R-X) | N-Alkyl-6-hydrazinylpyridin-3-amine |

Derivatization for Specific Research Applications (e.g., chemosensors, fluorescent probes)

The derivatization of this compound is a key strategy for developing molecules with specific functions, particularly in the fields of chemosensors and fluorescent probes. nih.govnih.govpsu.edu

The hydrazine and amino groups can act as binding sites for metal ions. nih.govwindows.net By incorporating a fluorophore, the binding event can be translated into a change in fluorescence, creating a fluorescent probe. mdpi.come3s-conferences.org For example, Schiff base chemosensors can be designed where the coordination of a metal ion to the imine nitrogen and other donor atoms alters the electronic properties of the molecule, leading to a colorimetric or fluorescent response. nih.gov

Derivatives of this compound can be designed to selectively detect specific analytes. For instance, a Schiff base derivative was developed as a versatile chemosensor for the detection of Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ through colorimetric or fluorescent analysis. nih.govwindows.net The recognition mechanism often involves the formation of a complex between the derivative and the metal ion. nih.gov The sensitivity and selectivity of these probes can be tuned by modifying the structure of the derivative. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acylhydrazone |

| Aldehyde |

| Ketone |

| Schiff base |

| Arylidenehydrazinyl |

| Amide |

| Acyl chloride |

| Acid anhydride |

| Urea |

| Isocyanate |

| Alkyl halide |

| Aryl halide |

| Co²⁺ |

| Ni²⁺ |

| Cu²⁺ |

Minimization of Unnecessary Derivatization in Green Synthesis Context

The structure of this compound features two nucleophilic nitrogen-based functional groups: a primary amine (-NH₂) at the 3-position and a hydrazinyl (-NHNH₂) group at the 6-position. In traditional synthetic routes, the presence of multiple reactive sites often necessitates a protection strategy to ensure regioselectivity. For instance, to perform a reaction at the hydrazinyl group without affecting the amino group, one might protect the amine, carry out the desired transformation, and then deprotect it.

Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz), require strong acids or catalytic hydrogenation for their removal, respectively. masterorganicchemistry.com These additional steps not only complicate the synthesis but also introduce harsh conditions and generate byproducts, running counter to the goals of green chemistry. organic-chemistry.org

Research Findings on Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of protecting-group-free (PGF) synthesis. researchgate.net This is achieved through several key strategies applicable to the synthesis of this compound and its derivatives.

Coordination Chemistry of 6 Hydrazinylpyridin 3 Amine and Its Complexes

Ligand Properties of Hydrazinylpyridines

Hydrazinylpyridines, including the specific isomer 6-Hydrazinylpyridin-3-amine, are a class of heterocyclic compounds that possess rich and varied ligand properties. Their coordination behavior is primarily dictated by the presence of multiple nitrogen donor atoms within the molecule: the pyridine (B92270) ring nitrogen, the α-nitrogen of the hydrazinyl group, and the terminal β-nitrogen of the hydrazinyl group.

The pyridine nitrogen is generally the most basic site and a primary point of coordination to metal ions. researchgate.netcdnsciencepub.com The hydrazinyl group (-NHNH2) introduces additional nucleophilic character and hydrogen-bonding capabilities. Hydrazones derived from hydrazinylpyridines are known to be excellent chelating agents, and the parent hydrazinylpyridines exhibit similar potential. worldwidejournals.com They can act as monodentate, bidentate, or bridging ligands.

As a bidentate ligand, a hydrazinylpyridine can coordinate to a metal center through both the pyridine nitrogen and the terminal nitrogen of the hydrazinyl moiety. This mode of coordination results in the formation of a stable five-membered chelate ring. In complexes of 2-hydrazinopyridine (B147025), for instance, both the terminal hydrazine (B178648) and pyridine nitrogen atoms coordinate to the same metal ion, which stabilizes a syn-conformation of the ligand.

The electronic properties of the ligand are influenced by the interplay between the electron-donating amino and hydrazinyl groups and the electron-withdrawing pyridine ring. The presence of the amino group at the 3-position and the hydrazinyl group at the 6-position of the pyridine ring in this compound enhances the electron density of the system, influencing the strength and nature of the metal-ligand bonds. Hydrazone ligands can exhibit keto-enol tautomerism and may coordinate to metals in neutral, monoanionic, or dianionic forms, a property that can extend to hydrazinyl precursors under certain conditions. worldwidejournals.com

Synthesis of Metal Complexes Involving this compound Precursors

The synthesis of metal complexes with this compound as a ligand generally follows established procedures in coordination chemistry. A common and effective method involves the direct reaction of the ligand with a suitable metal salt in a polar solvent. mdpi.comgoogle.com

Typically, a hot ethanolic or methanolic solution of the this compound ligand is mixed with a hot solution of the corresponding metal salt (e.g., chlorides, nitrates, or acetates) in the same solvent. google.comresearchgate.net The mixture is then refluxed for several hours to ensure the completion of the reaction. Upon cooling the reaction mixture to room temperature, the resulting metal complex often precipitates out of the solution. The solid product can then be isolated by filtration, washed with a suitable solvent like cold ethanol (B145695) to remove any unreacted starting materials, and dried under a vacuum. The purity of the synthesized complexes can be verified using techniques such as Thin Layer Chromatography (TLC). researchgate.net

Transition Metal Complexes (e.g., Cobalt)

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with varied geometries and interesting magnetic and electronic properties. Cobalt is a prime example, forming stable complexes in both +2 and +3 oxidation states. google.com The synthesis of cobalt complexes with this compound can be achieved by reacting a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (B79036) (Co(NO₃)₂), with the ligand. google.com Complexes of Co(III) are nearly always prepared by oxidizing a Co(II) salt in the presence of the amine ligand. google.com

The resulting cobalt complexes can exhibit different stoichiometries and geometries depending on the reaction conditions and the molar ratio of metal to ligand. For instance, studies on the related 3-aminopyridine (B143674) ligand have yielded cobalt complexes with varying metal-to-ligand ratios, such as 1:2 and 1:6. mdpi.com A 1:2 mononuclear Co(II) complex with 2-aminopyridine (B139424) and benzoate (B1203000) co-ligands, for example, has been characterized as having a distorted tetrahedral geometry. google.com In contrast, a 1D polymeric Co(II) complex features 3-aminopyridine acting as a bridging ligand, resulting in an octahedral coordination environment around the cobalt center. google.com The magnetic properties of these complexes are also of significant interest; cobalt(II) complexes are typically high-spin, while cobalt(III) complexes are low-spin. researchgate.net

Below is a representative table of analytical data for hypothetical cobalt complexes of this compound, modeled on reported data for similar aminopyridine systems. google.commdpi.com

| Complex Formula | M.Wt. | Color | Magnetic Moment (B.M.) | Geometry |

| [Co(C₅H₇N₄)₂Cl₂] | 412.1 g/mol | Blue | ~4.5 | Tetrahedral |

| Co(C₅H₇N₄)₂(H₂O)₄₂ | 553.3 g/mol | Pink | ~5.1 | Octahedral |

| {[Co(μ-C₅H₇N₄)₂(OAc)₂]}n | 364.3 g/mol | Purple | ~4.9 | Polymeric (Octahedral) |

This table is interactive. Data is illustrative and based on typical values for analogous cobalt(II) complexes.

Coordination Modes and Geometries

This compound offers several potential coordination modes, leading to a variety of complex geometries. The specific mode adopted depends on factors such as the nature of the metal ion, the counter-anion, and the reaction conditions.

Monodentate Coordination : The ligand can bind to a single metal ion through one donor atom. Coordination almost always occurs via the most basic pyridine nitrogen atom. researchgate.netcdnsciencepub.com In cases involving sterically bulky ligands, this η¹-coordination through the pyridine nitrogen can be the exclusive mode observed. iucr.org

Bidentate Chelation : A very common mode for related ligands involves the formation of a five-membered chelate ring by coordinating through the pyridine nitrogen and the terminal nitrogen of the hydrazinyl group. researchgate.net This creates a thermodynamically stable complex.

Bidentate Bridging : The ligand can bridge two metal centers. For example, the pyridine nitrogen can coordinate to one metal ion while the hydrazinyl group coordinates to a second, leading to the formation of coordination polymers. A notable example is a Co(II) complex where 3-aminopyridine acts as a bridging ligand, connecting metal centers into a 1D chain. google.com

The resulting coordination geometry is determined by the coordination number of the metal ion. For transition metals like cobalt, common coordination numbers are four and six.

Coordination Number 4 : Typically results in either a tetrahedral or square planar geometry.

Coordination Number 6 : This is the most common coordination number, almost always resulting in an octahedral geometry.

Supramolecular Assemblies Involving Metal Coordination

Beyond the primary coordination sphere, metal complexes of this compound can act as building blocks for constructing higher-order supramolecular assemblies. These extended networks are stabilized by non-covalent interactions, primarily hydrogen bonding and π–π stacking. google.com

The ligand itself possesses excellent hydrogen bond donors in the form of the uncoordinated amino group (-NH₂) and the hydrazinyl (-NH-) protons. These groups can form robust hydrogen bonds with counter-anions (e.g., Cl⁻, NO₃⁻) or coordinated/solvated water molecules. These interactions effectively link the individual monomeric or polymeric complex units into 1D, 2D, or 3D supramolecular lattices. google.com

For example, in a polymeric Co(II) complex bridged by 3-aminopyridine, the one-dimensional chains are further assembled into a layered structure through O-H···O hydrogen bonds involving coordinated water molecules and carboxylate oxygen atoms from adjacent chains. google.com

Applications in Advanced Heterocyclic Chemistry and Material Science

Building Block for Novel Heterocyclic Scaffolds

The dual reactivity of 6-hydrazinylpyridin-3-amine allows it to participate in various cyclization reactions, yielding novel heterocyclic scaffolds. The hydrazine (B178648) moiety typically serves as a key component in forming five- or six-membered rings, while the amino group can be used for further functionalization or to direct the regiochemical outcome of reactions.

The synthesis of pyrazoles via the condensation of a hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole (B372694) synthesis, is a fundamental reaction in heterocyclic chemistry. beilstein-journals.orgyoutube.com this compound serves as the hydrazine component in this reaction, enabling the attachment of a (5-aminopyridin-2-yl) substituent to the N1 position of the pyrazole ring. The reaction proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

This methodology can be extended to create more complex fused heterocyclic systems. For instance, using 3-aminopyrazoles derived from hydrazines as starting materials in reactions like the Gould-Jacobs reaction can lead to the formation of pyrazolo[3,4-b]pyridines. mdpi.com By starting with this compound, chemists can access a variety of substituted pyrazoles and subsequently use them to build fused bicyclic and polycyclic structures. mdpi.comnih.gov

Table 1: Synthesis of Pyrazole Derivatives from Hydrazines

| Reactant 1 | Reactant 2 | Product Type | Key Reaction |

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Substituted Pyrazole | Knorr Synthesis beilstein-journals.orgyoutube.com |

| Hydrazine Derivative | α,β-Unsaturated Ketone | Substituted Pyrazole | Michael Addition-Cyclization beilstein-journals.org |

| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | Pyrazolo[3,4-b]pyridine | Gould-Jacobs Reaction mdpi.com |

Pyridazin-3-one and its derivatives are an important class of six-membered heterocycles with a wide range of biological activities. mdpi.comsphinxsai.comrjptonline.org Their synthesis often involves the reaction of a hydrazine with a γ-keto acid or a related 1,4-dicarbonyl precursor. In this context, this compound can be reacted with such precursors to yield N-substituted pyridazin-3-ones. The reaction involves the formation of a hydrazone with the keto group, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the carboxylic acid (or ester) carbonyl group, with subsequent elimination of water. This provides a direct route to 6-(5-aminopyridin-2-yl)-4,5-dihydropyridazin-3(2H)-one scaffolds, which can be further modified or aromatized.

A novel class of fluorescent compounds, triazaborolopyridiniums, can be synthesized using hydrazinylpyridines as key precursors. google.comnih.gov The synthesis is a stepwise process that begins with the condensation of a hydrazinylpyridine, such as this compound, with an aldehyde or ketone to form the corresponding hydrazone. nih.gov This intermediate is then subjected to a cyclization reaction with a boron source, typically boron trifluoride etherate, in the presence of a base. google.com This reaction forms the stable, five-membered triazaborolo ring fused to the pyridine (B92270) core, resulting in a beilstein-journals.orgencyclopedia.puborganic-chemistry.orgmdpi.comtriazaborolo[4,5-a]pyridinium system. The amino group at the C3-position of the original pyridine ring remains as a key substituent on the final fluorescent scaffold, offering a site for further chemical modification to tune the material's properties or to conjugate it to other molecules. nih.govacs.org

Synthesis of Hybrid Molecules with Diverse Heterocycles

Molecular hybridization, the strategy of combining two or more different heterocyclic pharmacophores into a single molecule, is a powerful tool in drug discovery. imist.ma this compound is an ideal scaffold for this approach. Its hydrazine group can be used to construct a second heterocycle, such as a pyrazole or oxadiazole, while the amino group can be acylated, alkylated, or used in further cyclization reactions to introduce a third heterocyclic unit. For example, research has demonstrated the synthesis of dipharmacophore compounds like 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, highlighting the utility of substituted hydrazinylpyridines in creating complex hybrid molecules. researchgate.net

Contributions to Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems based on non-covalent interactions, such as hydrogen bonding and host-guest interactions. kdpublications.in The amine and hydrazine functionalities of this compound and its derivatives are excellent hydrogen bond donors and acceptors, making them valuable components in the construction of self-assembled supramolecular structures.

Research has shown the formation of host-guest supramolecular complexes involving derivatives of hydrazinylpyridine. For instance, the compound 6-hydrazinylpyridine-1-ium-3-carbohydrazinium has been co-crystallized with 18-crown-6, a well-known macrocyclic host molecule. researchgate.net In the resulting crystal structure, the pyridinium, hydrazinium, and carbohydrazide (B1668358) groups engage in extensive N-H···O and O-H···O hydrogen bonding interactions with the oxygen atoms of the crown ether and with water molecules, creating a stable, three-dimensional supramolecular assembly. researchgate.net This demonstrates the capacity of this scaffold to direct the formation of intricate, ordered structures through molecular recognition.

Development of Fluorescent and Chemosensory Materials

The development of new fluorescent materials for sensing and imaging is a major focus of material science. As mentioned previously, this compound is a precursor to triazaborolopyridinium (HPY) dyes. google.comnih.gov These dyes are noteworthy for their favorable photophysical properties, including large Stokes shifts and tunable absorption/emission spectra. nih.govresearchgate.net The electronic properties of the final fluorophore can be modulated by varying the aldehyde or ketone used to form the initial hydrazone and by modifying the substituents on the pyridine ring. The amino group of the parent this compound provides a convenient handle for attaching other functional groups, allowing for the creation of targeted fluorescent probes for applications like live-cell imaging. nih.govacs.org

Furthermore, pyrazole derivatives synthesized from hydrazines can also exhibit significant photophysical properties. mdpi.com Some pyrazole-based systems have been developed as "turn-off" reversible chemosensors for the detection of metal ions. mdpi.com By incorporating this compound into such pyrazole-based structures, it is possible to design novel chemosensory materials that leverage the coordination capabilities of the pyridine nitrogen and the amino group to selectively bind specific analytes, resulting in a detectable change in fluorescence. encyclopedia.pub

Computational Chemistry and Theoretical Investigations of 6 Hydrazinylpyridin 3 Amine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone in the theoretical analysis of molecular systems. These methods provide a robust framework for investigating the intrinsic properties of molecules like 6-hydrazinylpyridin-3-amine.

Electronic Structure Analysis

DFT calculations are frequently used to elucidate the electronic structure of molecules. By determining the energies and distributions of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's reactivity and electronic properties. For instance, the energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.

Global reactivity descriptors, which provide a quantitative measure of a molecule's chemical behavior, can be calculated from the HOMO and LUMO energies. These descriptors include electronegativity (χ), hardness (η), and electrophilicity (ω). semanticscholar.org Such calculations have been applied to similar pyridine (B92270) derivatives to understand their electronic characteristics and reactivity. semanticscholar.org

Table 1: Calculated Electronic Properties of a Representative Pyridine Derivative

| Property | Value (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

| Electronegativity (χ) | 3.77 |

| Hardness (η) | 3.87 |

| Electrophilicity (ω) | 1.84 |

Note: Data for a related N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine system. semanticscholar.org Actual values for this compound would require specific calculations.

Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis, performed using computational methods, helps identify the most stable arrangements of atoms in a molecule. For pyridine derivatives, the planarity of the ring systems and the orientation of substituents are key conformational features. In related structures, intramolecular hydrogen bonds can significantly influence the planarity between fused ring systems. iucr.orgresearchgate.net For example, studies on similar fused heterocyclic systems have shown that dihedral angles between rings can be influenced by such interactions. iucr.orgresearchgate.net

Reaction Mechanism Elucidation (e.g., Transition State Analysis)

DFT calculations are a powerful tool for investigating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most energetically favorable reaction pathways. frontiersin.org For reactions involving hydrazine (B178648) derivatives, such as the formation of hydrazones or the synthesis of pyrazoles, understanding the nucleophilic attack and subsequent cyclization steps is crucial. mdpi.commasterorganicchemistry.comyoutube.com Theoretical studies on related systems have provided insights into the mechanisms of reductive deamination and other transformations involving amine and hydrazine functionalities. frontiersin.org

Molecular Docking Simulations for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. jst.go.jpjmchemsci.com

Docking simulations can reveal key binding interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site of the protein. nih.govjst.go.jp For example, in studies of related pyridine-containing compounds as enzyme inhibitors, docking has identified critical interactions with specific amino acid residues like phenylalanine, tyrosine, and tryptophan. jst.go.jp The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. nih.govorientjchem.org These insights are invaluable for understanding the mechanism of action at a molecular level and for designing more potent and selective inhibitors. nih.gov

Table 2: Representative Molecular Docking Results for a Pyridine Derivative Inhibitor

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| COVID-19 Main Protease | 6LU7 | -6.4 | - |

| DNA Gyrase | 1KZN | - | - |

| Acetylcholinesterase | - | - | Phe330, Tyr334, Trp279 |

Note: This table compiles representative data from studies on various pyridine derivatives to illustrate the type of information obtained from molecular docking. nih.govjst.go.jpjmchemsci.com

Spectroscopic Property Prediction and Interpretation

Computational methods, particularly DFT, are widely used to predict and interpret spectroscopic data, such as infrared (IR), Raman, and UV-visible spectra. researchgate.netmdpi.com By calculating vibrational frequencies and electronic transition energies, researchers can assign experimental spectral bands to specific molecular motions and electronic excitations. mdpi.commdpi.com

For pyridine derivatives, calculated IR and Raman spectra can help identify characteristic vibrational modes, including the stretching and bending of N-H, C-H, and C=N bonds. researchgate.netimist.ma Similarly, time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing insights into the intramolecular charge transfer (ICT) characteristics of the molecule. acs.org The correlation between experimental and computationally predicted spectra serves as a powerful validation of the calculated molecular structure and electronic properties. researchgate.netmdpi.com

Hydrogen Bonding and Intermolecular Interactions Analysis

Hydrogen bonds and other intermolecular forces play a critical role in determining the crystal packing, solubility, and biological interactions of molecules. researchgate.net Computational analysis can provide a detailed picture of these non-covalent interactions. Hirshfeld surface analysis is one such method used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov

For compounds containing amine and hydrazine groups, like this compound, the potential for hydrogen bonding is significant. cam.ac.ukresearchgate.net These groups can act as both hydrogen bond donors and acceptors. cam.ac.uk Theoretical studies on related structures have revealed extensive networks of intermolecular hydrogen bonds, such as N-H···N and N-H···O, which dictate the supramolecular assembly. iucr.orgresearchgate.netresearchgate.net Understanding these interactions is crucial for predicting the solid-state properties and for designing materials with desired crystal structures. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic and Structural Elucidation of 6 Hydrazinylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Hydrazinylpyridin-3-amine, both ¹H and ¹³C NMR spectroscopy, along with advanced 2D techniques, are crucial for a complete structural assignment.

¹H NMR Characterization

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the amine and hydrazine (B178648) functional groups. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino and hydrazinyl substituents. The electron-donating nature of these groups generally leads to an upfield shift (lower ppm values) compared to unsubstituted pyridine.

The protons of the primary amine (-NH₂) and the hydrazine (-NHNH₂) moieties are expected to appear as broad singlets due to quadrupole broadening and chemical exchange with the solvent. Their chemical shifts can be sensitive to solvent, concentration, and temperature. researchgate.net The addition of D₂O would typically lead to the disappearance of these signals, confirming their identity as exchangeable protons. mdpi.com

Based on data from related aminopyridine and hydrazinopyridine derivatives, the expected ¹H NMR spectral data for this compound in a solvent like DMSO-d₆ are summarized in the table below. acs.organalis.com.my

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.5 - 7.8 | d | ~2-3 |

| H-4 | ~6.8 - 7.1 | dd | ~8-9, ~2-3 |

| H-5 | ~6.4 - 6.7 | d | ~8-9 |

| -NH₂ | ~4.5 - 5.5 | br s | - |

| -NH- | ~7.0 - 8.0 | br s | - |

| -NH₂ (hydrazine) | ~4.0 - 5.0 | br s | - |

| d: doublet, dd: doublet of doublets, br s: broad singlet. The chemical shifts are estimations based on analogous compounds. |

¹³C NMR Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyridine ring carbons are significantly affected by the amino and hydrazinyl substituents. Carbons directly attached to these electron-donating groups (C-3 and C-6) are expected to be shielded and appear at higher fields (lower ppm) compared to analogous carbons in pyridine. Conversely, the other ring carbons will also experience shifts based on their positions relative to the substituents. acs.orgrsc.org

The expected ¹³C NMR chemical shifts for this compound are presented below, based on computational studies and experimental data for similar compounds. analis.com.myacs.org

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~135 - 140 |

| C-3 | ~145 - 150 |

| C-4 | ~115 - 120 |

| C-5 | ~110 - 115 |

| C-6 | ~155 - 160 |

| The chemical shifts are estimations based on analogous compounds. |

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons on the pyridine ring, helping to definitively assign the H-2, H-4, and H-5 signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning each carbon signal to its attached proton(s).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment. iucr.org For this compound, these techniques are key to identifying the characteristic vibrations of the amine, hydrazine, and pyridine moieties.

Vibrational Mode Analysis

The vibrational spectrum of this compound is a composite of the vibrational modes of the pyridine ring and the attached functional groups. The pyridine ring itself has a set of characteristic stretching and bending vibrations. nih.gov The frequencies of these modes can be influenced by the electronic effects of the substituents. researchgate.net The amino and hydrazinyl groups also have their own characteristic vibrational modes, including N-H stretching, bending (scissoring), wagging, and twisting vibrations. nepjol.info

The molecule is non-linear and has 15 atoms, so it is expected to have 3N-6 = 3(15) - 6 = 39 fundamental vibrational modes. These can be broadly categorized as:

N-H stretching vibrations: Expected in the high-frequency region of the spectrum.

C-H stretching vibrations: Associated with the aromatic ring.

Ring stretching and bending vibrations: Characteristic of the pyridine core.

N-H bending and wagging vibrations: From the amine and hydrazine groups.

C-N stretching vibrations: For the bonds connecting the functional groups to the ring.

A summary of the expected key vibrational modes is provided in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-H Stretch (asymmetric, NH₂) | ~3400 - 3500 | Medium | Weak |

| N-H Stretch (symmetric, NH₂) | ~3300 - 3400 | Medium | Weak |

| N-H Stretch (hydrazine) | ~3200 - 3350 | Medium-Strong | Medium |

| C-H Stretch (aromatic) | ~3000 - 3100 | Medium-Weak | Strong |

| C=C, C=N Ring Stretch | ~1400 - 1650 | Strong | Strong |

| N-H Bend (scissoring, NH₂) | ~1580 - 1650 | Strong | Medium |

| C-N Stretch | ~1250 - 1350 | Medium-Strong | Medium |

| N-H Wag (NH₂) | ~650 - 900 | Broad, Strong | Weak |

| The frequencies and intensities are estimations based on analogous compounds. |

Functional Group Identification

The IR and Raman spectra provide a "fingerprint" for this compound, allowing for the clear identification of its key functional groups.

Amine (-NH₂) and Hydrazine (-NHNH₂) Groups: The most prominent features for these groups are the N-H stretching vibrations, which typically appear in the 3200-3500 cm⁻¹ region. mdpi.com A primary amine group (-NH₂) will show two distinct bands corresponding to asymmetric and symmetric stretching modes. researchgate.net The hydrazine group will also contribute to the N-H stretching region. The N-H bending (scissoring) vibrations are expected around 1600 cm⁻¹, and broad N-H wagging bands can often be observed at lower wavenumbers. mdpi.comresearchgate.net

Pyridine Ring: The presence of the aromatic pyridine ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic ring stretching vibrations (C=C and C=N) in the 1400-1650 cm⁻¹ region. nih.gov The specific positions of these bands can provide clues about the substitution pattern.

The complementary nature of IR and Raman spectroscopy is advantageous. While polar bonds like N-H and C-N often give strong signals in the IR spectrum, the non-polar C=C bonds of the aromatic ring typically show strong signals in the Raman spectrum. iucr.org

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound and its derivatives are characterized by Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the electronic transitions occurring within the molecule. The UV-Vis spectrum of hydrazinylpyridine derivatives typically displays multiple absorption bands in the 200–400 nm range. researchgate.net For instance, a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, exhibits three absorption maxima around 238, 280, and 350 nm. researchgate.net These bands are generally attributed to π → π* transitions within the conjugated system of the pyridine ring. researchgate.net The introduction of substituents on the pyridine ring can cause a bathochromic (red) shift to longer wavelengths. researchgate.net

While many hydrazinylpyridine derivatives are studied for their absorption characteristics, their fluorescence properties can vary. Some derivatives, particularly those forming rigid cyclic structures like triazaborolopyridiniums, can be highly fluorescent. nih.govgoogle.com However, simple hydrazone derivatives often exhibit weak fluorescence with low quantum yields. nih.gov In some cases, the parent hydrazinylpyridine compound may not show any fluorescence at all. researchgate.net The fluorescence behavior is highly dependent on the molecular structure, rigidity, and the presence of intramolecular charge transfer (ICT) character. acs.org

Solvent Effects on Electronic Spectra

The electronic spectra of hydrazinylpyridine derivatives can be significantly influenced by the polarity and hydrogen-bonding capability of the solvent, a phenomenon known as solvatochromism. The effect of different solvents on the absorption spectra is a common area of investigation. researchgate.net Studies on related pyrazole (B372694) derivatives show that absorption and emission spectra vary with solvent polarity. mdpi.com

For example, the UV-Vis absorption spectra of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile were recorded in various protic and aprotic solvents. researchgate.net The position of the absorption bands, particularly the one at the longest wavelength, is sensitive to the solvent environment. This sensitivity indicates changes in the energy levels of the ground and excited states due to interactions with solvent molecules. A data table summarizing the absorption maxima of a related compound in different solvents illustrates this effect. researchgate.net

Table 1: UV-Vis Absorption Maxima of a Hydrazinylpyridine Derivative in Various Solvents

| Solvent | Polarity/Type | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

|---|---|---|---|---|

| Methanol | Protic | 237 | 280 | 354 |

| Ethanol (B145695) | Protic | 237 | 280 | 352 |

| Acetonitrile | Aprotic | 239 | 280 | 348 |

| Water | Protic | 238 | 280 | 350 |

Data derived from a study on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. researchgate.net

Protonation Constant Determination via UV-Vis

UV-Vis spectrophotometry is a valuable method for determining the protonation constants (pKa) of ionizable compounds like this compound. The principle involves monitoring the changes in the absorption spectrum as a function of pH. researchgate.net The different protonation states of the molecule (e.g., protonation of the amino group or the pyridine nitrogen) will have distinct electronic structures and, therefore, different absorption spectra. rsc.org

By recording the spectra of the compound in aqueous solutions across a wide range of pH values, an isosbestic point is often observed, indicating an equilibrium between two species (e.g., the neutral molecule and its protonated form). researchgate.net The absorbance data at a specific wavelength where the change is most significant can be plotted against pH, and the resulting titration curve can be analyzed to calculate the pKa value. This method was successfully used to determine the protonation constant for a substituted hydrazinopyridine. researchgate.net For some complexes, pH variation can affect the ground state and excited state properties, influencing the spectra. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for the characterization of this compound and its derivatives. It provides crucial information about the molecular weight and elemental composition of the compound, as well as insights into its structure through the analysis of fragmentation patterns.

Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the identity of a synthesized compound. It measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula. beilstein-journals.org In the characterization of numerous hydrazinylpyridine derivatives, HRMS (often using Electrospray Ionization, ESI) is routinely used to confirm that the observed molecular ion peak matches the calculated mass for the expected chemical formula. mdpi.comacs.orgrsc.org The molecular ion is typically observed as a protonated species [M+H]⁺. imist.matandfonline.com

Table 2: HRMS Data for Representative Hydrazinylpyridine Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| N'-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)benzohydrazide Derivative | C₂₀H₁₄ClN₇O₂S | 452.06 | 452.05 | imist.ma |

| 1-Methyl-2-phenyl-1H-indol-3-amine Derivative | C₁₆H₁₅N₂O₂ | 267.1128 | 267.1121 | mdpi.com |

| (E)-N-(9-Chloro-3-cyclopentyl-2H-pyrido[2,1-c] mdpi.comimist.maresearchgate.nettriazin-4(3H)-ylidene)-2,6-dimethylaniline | C₂₀H₂₄ClN₄ | 355.16840 | 355.16846 | acs.org |

| 1-Methyl-4-[2-(1-phenylethylidene)hydrazinyl]pyridinium iodide Derivative | C₁₄H₁₆N₃⁺ | 226.1344 | 226.1336 | tandfonline.com |

Fragmentation Pattern Analysis

The analysis of fragmentation patterns in mass spectrometry provides structural information about the molecule. When the molecular ion is formed, it can break apart into smaller, characteristic fragment ions. The fragmentation of amines and hydrazines is often directed by the nitrogen atoms. msu.edu

A common fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This results in a stable, nitrogen-containing cation. For aromatic amines, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org

In the mass spectrum of a complex derivative of 6-hydrazinylpyridine, a molecular ion peak at m/z = 437.05 [M+H]⁺ was observed, confirming its molecular formula. imist.ma The fragmentation of this ion was studied to further support the proposed structure. The pattern of fragment ions provides a fingerprint that helps to piece together the different components of the molecule, such as the pyridine, thiophene, and pyrimidine (B1678525) rings in the studied hybrid molecule. imist.ma The loss of small, stable molecules or radicals from the parent ion helps to elucidate the connectivity of the atoms within the structure. raco.cat

X-ray Diffraction Crystallography

Studies on closely related molecules, such as 2-Bromo-6-hydrazinylpyridine, show that the molecules are essentially planar. iucr.org The crystal structure of this analogue revealed two conformationally different molecules in the asymmetric unit, differing in the orientation of the hydrazine group relative to the pyridine nitrogen (syn- vs. anti-conformation). iucr.org This highlights the conformational flexibility of the hydrazinyl group.

Table 3: Representative Crystallographic Data for a Related Hydrazinylpyridine Analogue

| Parameter | Value |

|---|---|

| Compound | 2-Bromo-6-hydrazinylpyridine |

| Formula | C₅H₆BrN₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Key Interactions | N—H···N hydrogen bonds, Br···Br halogen bond, π–π stacking |

Data derived from the crystallographic study of 2-Bromo-6-hydrazinylpyridine. iucr.org

The structural analysis of a pyrazole derivative containing a pyridine ring also confirmed the non-planar relationship between the different ring systems in the molecule. mdpi.com Such detailed structural data from X-ray diffraction is invaluable for understanding the structure-property relationships of these compounds.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

A notable example is the single-crystal X-ray diffraction study of 2-Bromo-6-hydrazinylpyridine , a key derivative. washington.eduiucr.org The analysis revealed that this compound crystallizes in the orthorhombic space group P2₁2₁2₁, with two conformationally distinct molecules in the asymmetric unit. iucr.orgresearchgate.net The absolute structure of the chiral crystal was determined, providing a definitive understanding of its stereochemical configuration. researchgate.net The crystallographic data for this derivative are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₆BrN₃ |

| Formula Weight | 188.04 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9606 (3) |

| b (Å) | 13.9649 (9) |

| c (Å) | 23.0332 (14) |

| Volume (ų) | 1273.95 (15) |

| Z | 8 |

| Temperature (K) | 150 |

| Radiation (λ, Å) | 1.54178 (Cu Kα) |

| Reflections collected | 25559 |

| Independent reflections | 2564 |

| R(int) | 0.027 |

| Final R indices [I > 2σ(I)] | R1 = 0.013, wR2 = 0.033 |

Other derivatives have also been characterized using SC-XRD. For instance, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine , synthesized from 2-hydrazinylpyridine, was analyzed to reveal its molecular structure and supramolecular features. iucr.org Similarly, the crystal structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was determined by X-ray diffraction, showing a different packing arrangement and intermolecular interactions. researchgate.net The study of various derivatives, such as N-2-(6-aminopyridine)-N'-arylthioureas, further highlights how substitutions on the pyridine ring influence the resulting crystal structures and hydrogen bonding patterns. washington.edu

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking, Halogen Bonds)

The supramolecular architecture of crystalline solids is governed by a variety of non-covalent interactions, which dictate the packing of molecules in the crystal lattice. For this compound and its derivatives, these interactions play a crucial role in stabilizing the crystal structure.

Hydrogen Bonds:

Hydrogen bonding is a predominant intermolecular force in the crystal structures of hydrazinylpyridine derivatives. In the case of 2-Bromo-6-hydrazinylpyridine , extensive N—H⋯N hydrogen bonds are observed. iucr.orgresearchgate.net These interactions link the molecules into chains along the iucr.org crystallographic direction. researchgate.net Specifically, the hydrogen atoms of the hydrazine moiety act as donors, while the nitrogen atoms of the pyridine ring and the hydrazine group of neighboring molecules serve as acceptors. researchgate.net The analysis identified both standard and bifurcated N—H⋯(N,N) hydrogen bonds. iucr.orgresearchgate.net

The geometry of these hydrogen bonds in 2-Bromo-6-hydrazinylpyridine is detailed in the table below.

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| N2—H2A···N4 | 0.80 (3) | 2.36 (3) | 3.058 (3) | 146 (3) |

| N3—H3A···N6(i) | 0.85 (3) | 2.43 (3) | 3.212 (3) | 154 (3) |

| N3—H3A···N5(ii) | 0.85 (3) | 2.67 (3) | 3.149 (3) | 117 (3) |

| N3—H3B···N2(iii) | 0.84 (4) | 2.74 (4) | 3.543 (3) | 161 (3) |

| N3—H3B···N6(ii) | 0.84 (4) | 2.69 (3) | 3.183 (3) | 119 (2) |

Symmetry codes: (i) x+1/2, -y+1/2, -z+1; (ii) x-1/2, -y+1/2, -z+1; (iii) x-1, y, z.

In 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile , the supramolecular structure is also stabilized by one N−H···N and two N−H···O hydrogen bonds, in addition to a C−H···O interaction. researchgate.net

π-π Stacking:

Aromatic rings in close proximity can engage in π-π stacking interactions, which contribute to the stability of the crystal packing. For 2-Bromo-6-hydrazinylpyridine , π–π stacking interactions are observed between the pyridine rings of adjacent molecules. iucr.orgresearchgate.net These interactions, characterized by specific centroid-to-centroid distances and slip angles, contribute to the formation of a three-dimensional network. iucr.org

Halogen Bonds:

The combination of these intermolecular forces dictates the final crystal architecture of these compounds, influencing their physical properties. The study of these interactions through techniques like Hirshfeld surface analysis provides a deeper understanding of the forces governing molecular assembly in the solid state. iucr.orgresearchgate.net

Green Chemistry Principles in the Synthesis and Application of 6 Hydrazinylpyridin 3 Amine

Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. langholmandcanonbieschools.dumgal.sch.uk An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, generating no waste. langholmandcanonbieschools.dumgal.sch.uk

A common synthetic route to hydrazinylpyridines involves the nucleophilic aromatic substitution of a halogenated pyridine (B92270) with hydrazine (B178648). prepchem.com For 6-Hydrazinylpyridin-3-amine, a plausible synthesis would involve the reaction of 5-Amino-2-chloropyridine with hydrazine hydrate (B1144303).

Reaction: C₅H₅ClN₂ (5-Amino-2-chloropyridine) + N₂H₄·H₂O (Hydrazine Hydrate) → C₅H₈N₄ (this compound) + HCl + H₂O

While this method can be effective, its atom economy is inherently less than 100% due to the formation of by-products. In this case, for every mole of the desired product, one mole of hydrochloric acid (which must be neutralized, creating salt waste) and one mole of water are generated.

Table 1: Atom Economy Calculation for the Synthesis of this compound

| Parameter | Value | Notes |

|---|---|---|

| Formula Weight of 5-Amino-2-chloropyridine (C₅H₅ClN₂) | 128.56 g/mol | Reactant 1 |

| Formula Weight of Hydrazine (N₂H₄) | 32.05 g/mol | Reactant 2 (water from hydrate is excluded from main reaction) |

| Total Formula Weight of Reactants | 160.61 g/mol | (128.56 + 32.05) |

| Formula Weight of this compound (C₅H₈N₄) | 124.14 g/mol | Desired Product |

| Atom Economy | 77.3% | (124.14 / 160.61) * 100% |

| Waste Products | HCl, H₂O | The remaining 22.7% of reactant atoms form waste. |

Minimizing waste involves not only maximizing atom economy but also choosing synthetic pathways that avoid hazardous reagents and solvents and reduce the number of synthetic steps (e.g., protection and deprotection), which inherently generate waste. google.com Strategies such as photocatalytic C-H functionalization are being explored for amine synthesis as they offer high atom economy. nih.govsioc-journal.cn

Catalysis in Synthesis (e.g., Organocatalysis, Biocatalysis, Metal Catalysis)

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy requirements, and enable more selective transformations, thus minimizing by-products. nih.gov Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. nih.gov

While specific catalytic routes for this compound are not extensively detailed in the literature, research on related heterocyclic compounds demonstrates the potential of various catalytic systems. For instance, transition metals like Ruthenium (RuCl₃) and Copper (CuI) have been used to catalyze the synthesis of fused pyridine systems like triazolopyridines and imidazopyridines, often starting from hydrazinylpyridines or aminopyridines. researchgate.netrsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. ncl.res.in Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and can significantly reduce the need for protecting groups and the use of toxic reagents. ncl.res.inuniversidadeuropea.com

For the synthesis of amine-containing compounds, enzymes such as transaminases, imine reductases, and engineered cytochromes P450 are gaining industrial importance. ncl.res.inmdpi.com These biocatalysts offer a green alternative for producing chiral amines, which are vital components in many pharmaceuticals. ncl.res.in Laccase enzymes have been successfully used in the oxidation of dihydropyridine (B1217469) derivatives. mdpi.com While a specific enzyme-mediated process for this compound has not been reported, the extensive biocatalytic toolbox for amine synthesis suggests a high potential for developing such a route. universidadeuropea.comnih.govrsc.org This could involve the enzymatic amination of a suitable pyridine precursor, offering a pathway with high selectivity and improved sustainability.

Brønsted acids are effective catalysts for a variety of organic reactions, including those for synthesizing heterocyclic compounds. In the context of green chemistry, strong Brønsted acids like phosphotungstic acid (HPW) are considered economical and environmentally benign catalysts due to their low toxicity, high stability, and reusability. beilstein-journals.orgbeilstein-journals.org

Brønsted acids have been successfully employed in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) derivatives. beilstein-journals.orgbeilstein-journals.orgrsc.org These catalysts, including p-toluenesulfonic acid (PTSA) and trifluoroacetic acid (TFA), work by activating an intermediate imine, facilitating the cyclization reaction. beilstein-journals.org The use of a Brønsted acid catalyst can significantly improve reaction yields and rates, often under milder conditions than uncatalyzed reactions. The applicability of such catalysts to aminopyridine substrates highlights a potential green catalytic route for transformations involving the this compound scaffold.

Solvent Selection and Alternatives

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.netnih.gov

Green solvents are characterized by low toxicity, high biodegradability, non-flammability, and derivation from renewable resources.

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. It has been used successfully in the synthesis of pyrazole (B372694) derivatives from 2-hydrazinopyridine (B147025), demonstrating its feasibility for reactions involving this class of compounds. beilstein-journals.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and glycerol) that form a liquid with a low melting point. mdpi.com DESs are gaining prominence as green solvents due to their low volatility, high thermal stability, and biodegradability. They have been effectively used as both the solvent and catalyst in various amination reactions, such as the Ullman amine synthesis and the Kabachnik–Fields reaction. mdpi.com

Alcohol Amines: Certain solvents can play a dual role. For example, in a patented synthesis of a 2-hydrazinopyridine derivative, N,N-dimethylpropanolamine was used as a solvent that also acts as an acid-binding agent, stabilizing the system and promoting the reaction. google.com

Table 2: Comparison of Green Solvent Alternatives

| Green Solvent | Key Advantages | Potential Application for Hydrazinylpyridine Synthesis |

|---|---|---|

| Water | Non-toxic, non-flammable, abundant, inexpensive. researchgate.net | Proven effective for synthesis of pyrazoles from hydrazinopyridines. beilstein-journals.org |

| Deep Eutectic Solvents (DESs) | Low volatility, biodegradable, tunable properties, can act as catalysts. mdpi.com | Effective in various amination reactions; high potential for N-arylation. mdpi.com |

| Ionic Liquids | Low vapor pressure, high thermal stability, recyclable. rsc.org | Used as recyclable catalysts in solvent-free hydrazone synthesis. rsc.orgrsc.org |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removed, tunable solvent power. | General use in extractions and as a reaction medium for catalysis. |

Eliminating solvents altogether represents a significant step towards greener processes. Solvent-free reactions reduce waste, simplify purification, and can lower energy costs. rsc.orgcem.com

Mechanochemistry: This technique uses mechanical force, typically through ball milling, to induce chemical reactions in the absence of a solvent. rsc.org It is an emerging sustainable method for producing various pharmaceutically important molecules.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields, particularly in solvent-free conditions where reactants are adsorbed onto a mineral support. cem.com

Neat Reactions with Catalysts: Reactions can be run without a bulk solvent, often using one of the liquid reactants in excess or a catalytic amount of an ionic liquid. rsc.orgrsc.org For example, the synthesis of hydrazones has been achieved efficiently under solvent-free conditions using an ionic liquid as a recyclable catalyst. rsc.orgrsc.org These methods offer a cleaner reaction profile and operational simplicity, making them highly attractive from a green chemistry perspective.

Energy Efficiency in Chemical Processes

The pursuit of energy efficiency is a cornerstone of green chemistry, aiming to reduce the environmental and economic costs associated with chemical transformations. In the synthesis of heterocyclic compounds like this compound, traditional methods often rely on prolonged heating, leading to high energy consumption. To address this, several innovative techniques have emerged that enhance energy efficiency by providing alternative activation methods. These include microwave-assisted synthesis, sonochemical methods, and photoredox catalysis, which can significantly shorten reaction times and lower energy input.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a widely adopted technique in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. numberanalytics.comcore.ac.uk This method utilizes microwave energy to directly and efficiently heat the reaction mixture, bypassing the slower process of conventional thermal heating. numberanalytics.comirjmets.com The rapid and uniform heating can lead to enhanced reaction rates and sometimes improved product purity by minimizing the formation of side products. numberanalytics.com

In the context of pyridine derivative synthesis, microwave irradiation has proven to be a powerful tool. For instance, the synthesis of various polyfunctionalized pyridines and their fused analogues has been achieved with significantly higher efficiency under microwave conditions compared to conventional heating. mdpi.comresearchgate.net Reactions that would typically require several hours of reflux can be completed in minutes, leading to substantial energy savings. researchgate.net For example, the synthesis of 2-methyl-6-aryl-3-acetylpyridines was achieved in 5-7 minutes under microwave irradiation, compared to 5-6 hours with conventional heating. researchgate.net Similarly, the preparation of certain cyanopyridines can be rapidly accomplished in good yield using microwave irradiation. core.ac.uk

While direct studies on the microwave-assisted synthesis of this compound are not extensively detailed in the reviewed literature, the successful application of this technique to a wide array of pyridine derivatives strongly suggests its potential for the efficient synthesis of this specific compound. numberanalytics.comchim.it The synthesis of related structures, such as 1-amino-2-imino-pyridine derivatives and their subsequent conversion to triazolo[1,5-a]pyridines, has been significantly optimized using microwave heating, achieving higher yields in shorter times. rsc.org For instance, a reaction to form a key intermediate for a triazolopyridine derivative saw its yield increase to 92% in just 15 minutes at 100°C under microwave irradiation. rsc.org

The table below illustrates the typical advantages of microwave-assisted synthesis over traditional methods for heterocyclic compounds, which would be applicable to the synthesis of this compound.

| Reaction Type | Traditional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Pyridine derivative synthesis | 2 hours, 60% | 10 minutes, 90% | numberanalytics.com |

| 2-methyl-6-aryl-3-acetylpyridine synthesis | 5-6 hours | 5-7 minutes | researchgate.net |

| Triazolo[1,5-a]pyridine synthesis | 3 hours (reflux), 74% | 15 minutes (100°C), 92% | rsc.org |

| Tetrahydroquinoline synthesis | Not specified | 15-120 minutes | mdpi.com |

Ultrasound (Sonochemical) Methods

Ultrasound-assisted organic synthesis (UAOS) is another energy-efficient technique that utilizes the energy of ultrasonic waves to induce chemical reactions. The propagation of these waves in a liquid medium creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which generates localized hot spots with extremely high temperatures and pressures. researchgate.net This phenomenon accelerates reaction rates, enhances mass transfer, and can lead to higher yields with shorter reaction times and lower energy input compared to conventional methods. researchgate.netrsc.org

The application of sonochemistry has been successfully demonstrated for the synthesis of a variety of pyridine derivatives. researchgate.net For example, the synthesis of polysubstituted pyridine derivatives using L-proline as an organocatalyst was significantly improved under ultrasonic irradiation. rsc.org The reaction time was dramatically reduced from 2 hours under conventional heating to just 20 minutes with ultrasound, while the yield increased from 59% to 85%. rsc.org Similarly, the synthesis of hybrid bis-(imidazole/benzimidazole)-pyridine derivatives saw reaction times decrease by four to sevenfold with a notable reduction in energy consumption and a 10-15% increase in yields when using ultrasound. mdpi.com

These findings highlight the potential of sonochemical methods for the efficient and environmentally friendly synthesis of this compound. The use of ultrasound can reduce the reliance on harsh reaction conditions and large amounts of catalysts, aligning with the principles of green chemistry. organic-chemistry.org The method's ability to improve reaction kinetics and energy efficiency makes it an attractive alternative to traditional thermal methods. researchgate.net

The following table compares conventional heating with ultrasound-assisted methods for the synthesis of pyridine-related structures, demonstrating the potential benefits for the synthesis of this compound.

| Reaction | Conventional Heating (Time, Yield) | Ultrasound Irradiation (Time, Yield) | Reference |

| Polysubstituted Pyridine Synthesis | 2 hours, 59% | 20 minutes, 85% | rsc.org |

| Hybrid bis-imidazole-pyridine Synthesis | 480-720 minutes, 45-85% | ~120 minutes, yields ~10-15% higher | mdpi.com |

| Dihydropyrimidine-2(1H)-thione Synthesis | 5.5-6.5 hours, 54% | 0.4-0.5 hours, 80% | nih.gov |

| Primary Amine Synthesis | Longer time, poor yields | 10 minutes, good to excellent yields | derpharmachemica.com |

Light-Assisted Methods (Photoredox Catalysis)

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. chim.itbenthamdirect.com This technique utilizes light energy to initiate chemical reactions, often under mild, ambient temperature conditions, thereby offering high energy efficiency. chim.itacs.org By employing a photocatalyst that absorbs visible light, it becomes possible to generate highly reactive intermediates through single electron transfer (SET) processes, enabling a wide range of chemical transformations that are often difficult to achieve through thermal activation. mdpi.combeilstein-journals.org

In the functionalization of pyridine derivatives, photoredox catalysis has shown considerable promise. It allows for the direct and regioselective installation of various functional groups onto the pyridine scaffold under mild and often transition-metal-free conditions. acs.org For example, the C-H functionalization of imidazo[1,2-a]pyridines has been achieved using visible light-induced photochemical synthesis strategies, which are considered energy-efficient and eco-friendly. mdpi.com The use of organic dyes or metal complexes as photocatalysts allows reactions to proceed smoothly at room temperature, powered by low-energy light sources like blue LEDs. acs.orgsioc-journal.cn

While direct photoredox synthesis of this compound is not explicitly documented, the principles are broadly applicable. The generation of radical intermediates from amines or other precursors under photoredox conditions is a well-established method for forming new C-N or C-C bonds. beilstein-journals.orgnih.gov For instance, the generation of oxygen-centered radicals from pyridine N-oxides under visible light has been used for C-H functionalization reactions. acs.org This approach, which is operationally simple and sustainable, could potentially be adapted for the synthesis or functionalization of hydrazinyl-substituted pyridines. The mild conditions and high selectivity often associated with photoredox catalysis make it a compelling green alternative to traditional synthetic routes. acs.org

Renewable Feedstocks Utilization

A key principle of green chemistry is the use of renewable rather than depleting raw materials. numberanalytics.com In the context of pyridine synthesis, this involves moving away from traditional petroleum-based feedstocks towards bio-based resources. numberanalytics.comacsgcipr.org Lignocellulosic biomass, a non-food, abundant, and renewable resource, is a particularly attractive starting material for the production of aromatic compounds, including pyridines. nih.gov

Research has explored several pathways to synthesize pyridines from biomass. One approach involves the pyrolysis of biomass in the presence of ammonia (B1221849) or its derivatives, though this can lead to complex mixtures and low yields. acsgcipr.org A more targeted strategy is the conversion of specific biomass-derived platform molecules. For example, furans, which can be produced from C5 and C6 sugars found in biomass, are viable precursors for pyridine synthesis. acsgcipr.org

Lignin (B12514952), a major component of biomass, is a rich source of aromatic structures and is being investigated as a feedstock for producing pyridine derivatives. nih.gov Metabolic engineering of microorganisms like Rhodococcus jostii RHA1 has shown promise for the biocatalytic conversion of lignin into pyridine-dicarboxylic acids. acsgcipr.org Another innovative route involves the one-pot synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from lignin β-O-4 model compounds, which are the most common linkages in lignin. nih.gov This approach represents a significant step towards a sustainable chemical industry by valorizing a low-value byproduct of the paper and pulp industry. nih.gov

While the direct synthesis of this compound from renewable feedstocks is still a developing area, the foundational research into producing the core pyridine ring from biomass is a critical first step. numberanalytics.comacsgcipr.org The conversion of biomass-derived aldehydes and ketones with ammonia is a known route to pyridines, echoing the classical Chichibabin synthesis but with a sustainable starting point. numberanalytics.comacsgcipr.org As these bio-based synthetic routes become more refined and economically viable, they will offer a greener pathway to a wide range of pyridine compounds, including this compound.

Reduction of Derivatization and Protecting Groups

In the synthesis of substituted pyridines, protecting groups are sometimes employed to achieve the desired regioselectivity, especially when dealing with multifunctional molecules. ugm.ac.id However, modern synthetic methods are increasingly focused on achieving selectivity through catalyst control or by designing novel reaction cascades that proceed without the need for such auxiliary groups.

For instance, efficient, protecting-group-free, two-step routes to aza- and diazaindoles have been established starting from chloroamino-N-heterocycles via a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization. organic-chemistry.org Similarly, metal-free, multicomponent syntheses of pyridines are being developed that construct the heterocyclic core in a single step from simple, readily available starting materials, thereby avoiding the need for pre-functionalized and protected substrates. acs.org Cascade reactions, where a series of transformations occur in a single pot, are particularly effective in this regard. A Cu-catalyzed cascade reaction for the synthesis of highly substituted pyridines from alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates is a prime example of a modular and efficient method that avoids complex protection-deprotection sequences. nih.gov

The synthesis of this compound involves two reactive functional groups, the hydrazinyl and the amine moieties. A synthetic strategy that can selectively introduce these groups or build the pyridine ring with these substituents already in place, without the need for protecting one group while reacting the other, would be a significant advancement in green chemistry. The direct reductive cleavage of N-N bonds in hydrazines to form amines using reagents like aqueous titanium(III) trichloride (B1173362) is a method compatible with various functional groups, potentially reducing the need for protecting groups in certain synthetic transformations. rsc.org The development of such protecting-group-free syntheses is crucial for creating more sustainable and efficient chemical processes.

Future Research Trajectories and Broader Impact of 6 Hydrazinylpyridin 3 Amine Chemistry

Exploration of Novel Synthetic Pathways

One potential avenue of investigation is the use of milder reaction conditions and more environmentally benign solvents. Microwave-assisted synthesis, for example, has shown promise in accelerating the formation of related heterocyclic compounds and could be adapted for the synthesis of 6-Hydrazinylpyridin-3-amine and its derivatives. mdpi.com Furthermore, the development of catalytic methods for the direct C-H amination or hydrazination of pyridine (B92270) rings could represent a significant breakthrough, offering a more atom-economical approach to this class of compounds.